N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
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Description
N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H22N8 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.19674274 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have also been reported to have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines-based compounds have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets by donating electrons, leading to changes in the targets’ absorption and emission behaviors.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to act as antimetabolites in purine biochemical reactions . This suggests that the compound might interfere with the synthesis of purine nucleotides, thereby affecting DNA and RNA synthesis.
Result of Action
Compounds with similar structures have shown significant inhibitory activity . This suggests that the compound might inhibit the activity of certain enzymes or proteins, leading to changes in cellular processes.
Action Environment
The stability of similar compounds under exposure to extreme ph has been studied . This suggests that the compound’s action might be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine, as a member of the pyrazolo[1,5-a]pyrimidines family, has been found to interact with various enzymes and proteins. For instance, some pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of CDK2, a cyclin-dependent kinase crucial for cell cycle progression . The interaction between these compounds and CDK2 involves essential hydrogen bonding with Leu83 .
Cellular Effects
Related compounds have shown significant inhibitory effects on the growth of various cell lines . For example, some pyrazolo[1,5-a]pyrimidines have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a key enzyme in cell cycle progression . This inhibition is achieved through essential hydrogen bonding with Leu83 in the active site of CDK2 .
Temporal Effects in Laboratory Settings
Related pyrazolo[1,5-a]pyrimidines have shown good photobleaching performance when continuously excited at 365 nm with a xenon lamp .
Metabolic Pathways
Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Properties
IUPAC Name |
N-ethyl-6-methyl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-3-18-15-12-13(2)21-17(22-15)24-10-8-23(9-11-24)16-14-4-5-20-25(14)7-6-19-16/h4-7,12H,3,8-11H2,1-2H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTXPHTYJVIDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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